molecular formula C9H9NO B576074 5,6-Dihydro-6-quinolinol CAS No. 160239-96-3

5,6-Dihydro-6-quinolinol

Cat. No.: B576074
CAS No.: 160239-96-3
M. Wt: 147.177
InChI Key: PMXFLGPJLVIVHR-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-quinolinol is a heterocyclic organic compound with a quinoline backbone. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a hydroxyl group at the sixth position of the quinoline ring, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydro-6-quinolinol can be synthesized through several methods. One common approach involves the reduction of 6-methoxyquinoline using hydrobromic acid, followed by neutralization with ammonia . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts . These reactions typically require reflux conditions and careful control of reaction parameters to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized catalytic systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-6-quinolinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6-Dihydro-6-quinolinol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the sixth position allows for hydrogen bonding and other interactions that can modulate the activity of biological molecules. These interactions can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-6-quinolinol is unique due to its specific hydroxylation pattern and the presence of the dihydro component, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

5,6-dihydroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-5,8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXFLGPJLVIVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2=C1C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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